Epoprostenol (sodium)
Overview
Description
Epoprostenol (sodium) is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin. It is primarily used as a vasodilator and inhibitor of platelet aggregation. Epoprostenol was the first therapy approved for the treatment of pulmonary arterial hypertension, significantly improving the outlook for patients with this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoprostenol (sodium) is synthesized from prostaglandin endoperoxides in human vascular tissue. The process involves several steps, including the formation of a stable lyophilized formulation containing epoprostenol, mannitol, and a base. The solution has a pH greater than 11 when reconstituted .
Industrial Production Methods: Industrial production of epoprostenol (sodium) involves the use of advanced techniques to ensure stability and efficacy. One method includes the preparation of a stable epoprostenol sodium that can be stored in a deep freezer for at least three years . Another method involves the use of a novel formulation that offers increased stability and can be administered at room temperature without the need for cooling .
Chemical Reactions Analysis
Types of Reactions: Epoprostenol (sodium) undergoes various chemical reactions, including:
Oxidation: Epoprostenol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include various metabolites of epoprostenol, which can have different pharmacological properties .
Scientific Research Applications
Epoprostenol (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of prostaglandin analogues and their chemical properties.
Biology: Epoprostenol is used to study the effects of prostacyclin on vascular tissues and platelet aggregation.
Mechanism of Action
Epoprostenol (sodium) exerts its effects through two major pharmacological actions:
Direct Vasodilation: It causes the dilation of pulmonary and systemic arterial vascular beds, reducing right and left ventricular afterload and increasing cardiac output and stroke volume.
Inhibition of Platelet Aggregation: Epoprostenol inhibits platelet aggregation, reducing the risk of clot formation.
The molecular targets involved include prostacyclin receptors on vascular smooth muscle cells and platelets, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways .
Comparison with Similar Compounds
Epoprostenol (sodium) is unique among prostacyclin analogues due to its specific pharmacological properties and stability. Similar compounds include:
Treprostinil: Another prostacyclin analogue used for the treatment of pulmonary arterial hypertension. It has a longer half-life compared to epoprostenol.
Iloprost: A synthetic analogue of prostacyclin with similar vasodilatory and platelet aggregation inhibitory effects.
Beraprost: An orally active prostacyclin analogue used for similar indications.
Epoprostenol stands out due to its rapid onset of action and the ability to improve exercise capacity and haemodynamic parameters significantly .
Properties
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIPJMTZHDKEW-XBFQACPYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61849-14-7 | |
Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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